2-[(Hexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-[(Hexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is an organic compound with a complex structure that includes a cyclohexane ring substituted with a hexylamino group and a dimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with hexylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as distillation, crystallization, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Hexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The hexylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-[(Hexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(Hexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets. The hexylamino group plays a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one
- 2-amino-5-[(hexylamino)methylidene]amino]pentanoic acid
Uniqueness
2-[(Hexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific structural features, such as the presence of both a hexylamino group and a dimethyl group on the cyclohexane ring. These features confer distinct chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C15H25NO2 |
---|---|
Molecular Weight |
251.36 g/mol |
IUPAC Name |
2-(hexyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H25NO2/c1-4-5-6-7-8-16-11-12-13(17)9-15(2,3)10-14(12)18/h11,17H,4-10H2,1-3H3 |
InChI Key |
BPRWKTOQAYBWCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN=CC1=C(CC(CC1=O)(C)C)O |
Origin of Product |
United States |
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